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Introduction

GGACK, or Glutamyl-glycyl-arginine chloromethyl ketone, is a synthetic tripeptide that acts as
a potent and irreversible inhibitor of specific serine proteases. Its ability to selectively target
enzymes involved in critical physiological and pathological processes, such as blood
coagulation and tissue remodeling, has made it a valuable tool in biochemical and
pharmacological research. This technical guide provides a comprehensive overview of the
discovery, history, mechanism of action, and key experimental data related to GGACK and its
targets.

Core Concepts

GGACK belongs to the class of peptide chloromethyl ketones, which are active-site-directed
irreversible inhibitors of serine proteases. The peptide sequence of GGACK (Glu-Gly-Arg) is
designed to mimic the natural substrates of its target enzymes, thereby conferring specificity.
The chloromethyl ketone moiety is a reactive group that forms a covalent bond with a critical
histidine residue in the enzyme's active site, leading to irreversible inactivation.

Discovery and History

The development of peptide chloromethyl ketones as selective protease inhibitors was
pioneered by Elliott Shaw and his colleagues. While the specific synthesis of GGACK (Glu-Gly-
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Arg-CH2Cl) was detailed in the late 1970s, the foundational work on arginine chloromethyl
ketones laid the groundwork for its creation.

A 1979 paper by Kettner and Shaw in Biochimica et Biophysica Acta described the synthesis
and characterization of several peptides of arginine chloromethyl ketone, including GGACK]1].
This study highlighted the importance of the peptide sequence in determining the inhibitor's
potency and selectivity. It was demonstrated that Glu-Gly-ArgCH2Cl was a highly effective
inhibitor of urokinase[1].

Further research by the same group, published in Thrombosis Research in 1981, explored the
selective affinity labeling of Factor Xa by similar peptide chloromethyl ketones, indicating the
broader applicability of this class of inhibitors in studying the coagulation cascade.

A subsequent study by Lijnen et al. in 1987 provided a detailed kinetic analysis of the
interaction between GGACK and different forms of urokinase, further solidifying its status as a
specific and potent inhibitor of this enzyme[2].

Mechanism of Action

GGACK functions as an irreversible inhibitor of serine proteases through a two-step
mechanism:

« Initial Binding: The peptide portion of GGACK (Glu-Gly-Arg) is recognized by the active site
of the target serine protease, leading to the formation of a non-covalent enzyme-inhibitor
complex. This initial binding is reversible and is governed by the affinity of the enzyme for the
peptide sequence.

o Covalent Modification: Following the initial binding, the chloromethyl ketone group of
GGACK is positioned in close proximity to the catalytic triad (serine, histidine, and aspartate)
of the enzyme. The highly reactive chloromethyl group then alkylates the imidazole side
chain of the active site histidine residue. This results in the formation of a stable covalent
bond, leading to the irreversible inactivation of the enzyme.

The specificity of GGACK for certain proteases is primarily determined by the recognition of the
Glu-Gly-Arg sequence by the enzyme's substrate-binding pockets.
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Mechanism of Irreversible Inhibition by GGACK
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Factor Xa in the Coagulation Cascade and Signaling
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Experimental Workflow for Serine Protease Inhibitor Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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